3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2-one derivative characterized by a 3-hydroxyphenyl group at position 5, a 4-methylbenzoyl substituent at position 4, and a 5-methylisoxazole ring at position 1. The pyrrol-2-one core is a five-membered lactam ring, which is often associated with diverse biological activities, including anti-inflammatory and antimicrobial properties.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-12-6-8-14(9-7-12)20(26)18-19(15-4-3-5-16(25)11-15)24(22(28)21(18)27)17-10-13(2)29-23-17/h3-11,19,25-26H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMJWTIECLRVGJ-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)O)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Molecular Formula
- Molecular Formula: C25H21NO4
- Molecular Weight: 405.45 g/mol
Structural Characteristics
The structure of this compound features:
- A pyrrole ring system.
- Hydroxy and methyl groups that may influence its biological activity.
- An isoxazole moiety, which is often associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro Studies: The compound demonstrated potent antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.
- Mechanism of Action: The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression in cancer cells.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Specific findings include:
- Bacterial Inhibition: The compound was evaluated against common bacterial strains, showing effective inhibition at certain concentrations.
- Fungal Activity: Similar tests have indicated antifungal effects, although further studies are required to quantify these findings.
Anti-inflammatory Effects
Compounds within the same class have been reported to exhibit anti-inflammatory activities. The following points summarize key observations:
- In Vivo Models: Inflammation-induced models demonstrated reduced edema and inflammatory markers upon treatment with related compounds.
- Mechanism Insights: The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | IC50 values < 1 µM against various cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced paw edema in rat models |
Case Study 1: Anticancer Efficacy
A study published in Ukrainica Bioorganica Acta explored the anticancer potential of similar compounds. The results indicated:
- Significant growth inhibition in leukemia and ovarian cancer cell lines.
- Mechanistic studies revealed mitochondrial dysfunction as a pathway for induced apoptosis.
Case Study 2: Anti-inflammatory Mechanisms
Research on related pyrrole derivatives demonstrated their ability to modulate inflammatory pathways:
- In a carrageenan-induced paw edema model, the compound showed a notable reduction in swelling compared to control groups.
- Cytokine profiling revealed decreased levels of TNF-alpha and IL-6 following treatment.
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data : Melting points and yields for the target compound are unreported in the reviewed literature.
- Contradictions : Some studies suggest higher yields for chlorinated derivatives , while others emphasize challenges with steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
